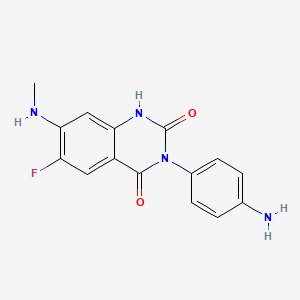

3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione

Cat. No. B1326270

Key on ui cas rn:

936501-00-7

M. Wt: 300.29 g/mol

InChI Key: CSUGIYPBKRLZAN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08058284B2

Procedure details

The PP1-R2000 (200 L HP reactor) was charged with compound 5b (18 Kg, 1.0 eq.) and pressurized with 100±5 psig of nitrogen. Vent the nitrogen from the reactor through the atmospheric vent line then open the condenser valve and then charged dimethyl sulfoxide into the reactor (>99.7%, 105 Kg) under blanket of argon. The reactor contents were agitated at 22° C. (19-25° C.) for 15 mins. and then pulled maximum achievable vacuum on the 200 L HP reactor and close all the valves. Using the established vacuum charged to the 200 L HP reactor methylamine (33% wt % in absolute ethanol, 37.2 Kg) at a rate that maintains the internal temperature at 25±5° C. and kept a nitrogen blanket on the reagent solution during charging. After rinsing the charging line with dimethyl sulfoxide (5 Kg) closed the 200 L HP reactor condenser valve and heated the reactor contents to 110±5° C. The contents of the reactor were agitated for at least 5 hrs. at 110±5° C. In-process HPLC taken after 5 hr 40 mins. showed compound 5b content of 0.09%, indicating completion of the reaction (in-process specification ≦1%). The contents of 200 L HP reactor were cooled to 25±5° C. While the 200 L reactor is cooling, closed all the valves of the PP1-R1000 reactor (2000 L GL reactor) and charged with process filtered water (550 Kg). The contents of the 200 L HP reactor were transferred to the 2000 L GL reactor over 15 minutes followed by rinsing the charging line with process filtered water (50 Kg). The contents of the 2000 L GL reactor were agitated for 2 hrs at 5±5° C. The filterable solids obtained were filtered onto PPF200 (GL nutsche filter) fitted with Mel-Tuf 1149-12 filter paper under vacuum. The wet filter cake was discharged and transferred into pre-lined vacuum trays with Dupont's fluorocarbon film (Kind 100 A). Clamped down the special oven paper (KAVON 992) over the vacuum trays containing the wet compound 6 and transferred to the vacuum oven tray dryer. The oven temperature was set to 55° C. and compound 6 dried to a constant weight for 12 hrs. The product 5c was discharged (12.70 Kg) in 76.5% yield (expected 85-95%). HPLC shows 98.96% purity and 1H NMR confirmed the structure for compound 5c. 1H NMR (DMSO): δ 11.10 (s, 1H), 7.36 (d, 1H), 6.78 (d, 2H), 6.75 (m, 1H), 6.56 (d, 2H), 6.20 (d, 1H), 5.18 (d, 2H), 2.76 (d, 3H).

Identifiers

|

REACTION_CXSMILES

|

Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:18](=[O:19])[C:17]3[C:12](=[CH:13][C:14](F)=[C:15]([F:20])[CH:16]=3)[NH:11][C:10]2=[O:22])=[CH:5][CH:4]=1.[CH3:23][NH2:24]>CS(C)=O>[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:18](=[O:19])[C:17]3[C:12](=[CH:13][C:14]([NH:24][CH3:23])=[C:15]([F:20])[CH:16]=3)[NH:11][C:10]2=[O:22])=[CH:5][CH:4]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

18 kg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NC1=CC=C(C=C1)N1C(NC2=CC(=C(C=C2C1=O)F)F)=O

|

Step Two

|

Name

|

|

|

Quantity

|

37.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

CN

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

22 (± 3) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reactor contents were agitated at 22° C. (19-25° C.) for 15 mins

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

close all the valves

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25±5° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

After rinsing the charging line with dimethyl sulfoxide (5 Kg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

closed the 200 L HP reactor condenser valve

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated the reactor contents to 110±5° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The contents of the reactor were agitated for at least 5 hrs

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 110±5° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

In-process HPLC taken after 5 hr 40 mins

|

|

Duration

|

40 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

completion of the reaction (in-process specification ≦1%)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The contents of 200 L HP reactor were cooled to 25±5° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While the 200 L reactor is cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

closed all the valves of the PP1-R1000 reactor (2000 L GL reactor)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged with process

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered water (550 Kg)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The contents of the 200 L HP reactor were transferred to the 2000 L GL reactor over 15 minutes

|

|

Duration

|

15 min

|

WASH

|

Type

|

WASH

|

|

Details

|

by rinsing the charging line with process

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered water (50 Kg)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The contents of the 2000 L GL reactor were agitated for 2 hrs at 5±5° C

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filterable solids obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were filtered onto PPF200 (GL nutsche filter)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with Mel-Tuf 1149-12

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter paper under vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the wet compound 6

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was set to 55° C.

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

compound 6 dried to a constant weight for 12 hrs

|

|

Duration

|

12 h

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=CC=C(C=C1)N1C(NC2=CC(=C(C=C2C1=O)F)NC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 76.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |